VD11-4-2 is a potent and selective inhibitor of carbonic anhydrase IX (CA IX), a metalloenzyme that plays a significant role in maintaining pH balance within hypoxic tumors. The compound has garnered attention due to its potential applications in cancer treatment, particularly in inhibiting tumor growth and metastasis. VD11-4-2 is classified as a benzenesulfonamide derivative, which is characterized by its ability to bind to the active site of CA IX, thus inhibiting its enzymatic function.
VD11-4-2 was developed as part of ongoing research into selective inhibitors of carbonic anhydrases, particularly those involved in cancer progression. The compound's efficacy and selectivity have been evaluated through various biochemical assays and cellular models, revealing its potential as a therapeutic agent against solid tumors where CA IX is overexpressed.
The synthesis of VD11-4-2 involves several key steps that typically include the formation of the sulfonamide group and the introduction of trifluoromethyl and cyclooctyl moieties. The synthesis can be executed using standard organic chemistry techniques such as nucleophilic substitution and coupling reactions.
The resulting compound is purified through methods such as recrystallization or chromatography to ensure high purity levels, typically exceeding 98%.
VD11-4-2 features a complex molecular structure characterized by:
Crystallographic studies have shown that VD11-4-2 forms stable interactions with CA IX, including hydrogen bonds with key amino acids such as Asn62 and Gln92, which contribute to its high binding affinity .
VD11-4-2 primarily functions through competitive inhibition of CA IX by binding to its active site. This interaction prevents the enzyme from facilitating the reversible hydration of carbon dioxide, which is crucial for maintaining acid-base homeostasis in tumors.
The mechanism by which VD11-4-2 exerts its effects involves:
Studies indicate that VD11-4-2 effectively reduces hypoxia-induced acidification in cancer cells, thereby impairing their survival and proliferation under low oxygen conditions .
VD11-4-2 exhibits stability under standard laboratory conditions but should be stored away from light and moisture to maintain integrity over time.
VD11-4-2 has significant potential in scientific research and therapeutic applications:
Molecular Architecture:VD11-4-2 (C₁₆H₂₃F₃N₂O₅S₂; MW 444.48 g/mol) features a strategically fluorinated benzenesulfonamide core modified with a cyclooctylamino hydrophobic tail and a 2-hydroxyethylsulfonyl moiety. The compound presents as a stable, white crystalline solid with high purity (>98%), soluble in DMSO but insoluble in aqueous buffers, requiring stock solution preparation in dimethyl sulfoxide for biological studies. Its structural complexity necessitates multi-step custom synthesis with a typical lead time of 2-4 months for gram-scale production [1].
Structural Determinants of Binding (X-ray Crystallography):Co-crystallization studies with the CA IX catalytic domain (PDB: 6FE1) reveal three critical interaction domains:
Table 1: Physicochemical Properties of VD11-4-2
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₃F₃N₂O₅S₂ |
Molecular Weight | 444.48 g/mol |
Exact Mass | 444.1000 Da |
Elemental Composition | C 43.24%; H 5.22%; F 12.82%; N 6.30%; O 18.00%; S 14.43% |
Solubility | Soluble in DMSO; insoluble in H₂O |
Storage Stability | >3 years at -20°C in anhydrous conditions |
Spectral Signatures:
Evolution of Selective CA Inhibitors:The pursuit of CA IX-selective inhibitors followed a paradigm shift from early non-selective sulfonamides (e.g., acetazolamide) to targeted agents. Key milestones include:
VD11-4-2 Design Rationale:VD11-4-2 emerged from systematic optimization of over 400 benzenesulfonamides. Critical innovations included:
Table 2: Key Fluorinated Benzenesulfonamide CA Inhibitors
Compound | Structural Features | CA IX Kd/Ki | Selectivity vs CA II |
---|---|---|---|
Acetazolamide | Non-fluorinated; thiadiazole | 25,000 nM | 1-fold |
SLC-0111 | 4-Fluorinated; ureido tail | 45 nM | 20-fold |
VR16-09 | Tetrafluorinated; dodecylamino tail | 0.16 nM | >1,000,000-fold |
VD11-4-2 | 2,5,6-Trifluorinated; cyclooctyl tail | 0.05 nM | >1,000,000-fold |
Synthetic Challenges:Early N-fluorination methods required hazardous F₂ gas handling at -78°C with low yields (<20%). Modern electrochemical fluorination improved efficiency but introduced purification complexities due to perfluorinated byproducts. VD11-4-2 synthesis exploits late-stage sulfur oxidation to install the critical sulfone moiety after fluorination [1] [2].
Mechanism of CA IX Inhibition:VD11-4-2 potently inhibits CA IX-mediated CO₂ hydration (Ki < 50 pM), disrupting tumor acidification. Mass spectrometric gas analysis in MDA-MB-231 cells confirmed:
Cellular Efficacy Profiling:Table 3: Biological Activities of VD11-4-2 in Cancer Models
Assay | Results | Significance |
---|---|---|
CA IX binding (FTSA) | Kd = 0.05 nM | >1,000,000-fold selectivity vs CA I/II |
Hypoxia-induced acidification | IC₅₀ = 1.29 nM (HeLa) | 100-fold lower than SLC-0111 |
Clonogenic survival | 78% reduction (H460 spheroids at 100 nM) | Targets cancer stem cells |
Single-cell migration | 26% velocity decrease (MDA-MB-231 at 20 µM) | Suppresses metastasis mechanisms |
Antimetastatic Actions:In microfluidic chemotaxis assays with EGF gradients, VD11-4-2 (20 µM) produced:
Diagnostic Extensions:Conjugation of VD11-4-2 to fluorescein yielded GZ19-32, a picomolar probe for CA IX imaging:
Therapeutic Synergies:While VD11-4-2 monotherapy suppresses metastasis, ongoing studies explore:
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9